2,4-Dibromo-2,5-dimethylhexan-3-one
Description
2,4-Dibromo-2,5-dimethylhexan-3-one is a brominated ketone featuring a hexan-3-one backbone substituted with bromine atoms at the 2- and 4-positions and methyl groups at the 2- and 5-positions. Brominated ketones are often utilized in nucleophilic substitution reactions, cyclization processes, or as precursors for complex heterocycles due to the reactivity of both the ketone and bromine moieties .
Properties
CAS No. |
56829-66-4 |
|---|---|
Molecular Formula |
C8H14Br2O |
Molecular Weight |
286.00 g/mol |
IUPAC Name |
2,4-dibromo-2,5-dimethylhexan-3-one |
InChI |
InChI=1S/C8H14Br2O/c1-5(2)6(9)7(11)8(3,4)10/h5-6H,1-4H3 |
InChI Key |
PLPOLLLBRWYBBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)C(C)(C)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-2,5-dimethylhexan-3-one typically involves the bromination of 2,5-dimethylhexan-3-one. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent, such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions usually require controlled temperatures to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromo-2,5-dimethylhexan-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as LiAlH4 or NaBH4 in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Substitution: Amino or thio derivatives of the original compound.
Reduction: Alcohols or alkanes.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
2,4-Dibromo-2,5-dimethylhexan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-2,5-dimethylhexan-3-one involves its reactivity with nucleophiles and electrophiles. The bromine atoms make the compound highly reactive, allowing it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Structural Differences :
- Backbone: Cyclohexanone ring vs. linear hexan-3-one chain.
- Substituents: Bromines at 2- and 6-positions; methyl groups at 3,3,5,5-positions. Synthesis: Not detailed in the evidence, but bromination of pre-methylated cyclohexanone is a plausible route . Properties: Higher molecular weight (C₁₀H₁₄Br₂O) and steric hindrance due to tetramethyl substitution may reduce reactivity compared to the linear hexanone derivative. Safety data indicate stringent handling requirements for brominated cyclohexanones .
5,7-Dibromo-3,3-dimethyl-3,4-dihydroacridin-1(2H)-one
Structural Differences :
- Core Structure: Fused aromatic-acridinone system vs. aliphatic hexanone.
- Substituents: Bromines at 5- and 7-positions; methyl groups at 3,3-positions. Synthesis: Prepared via condensation of dimedone and 2-amino-3,5-dibromobenzaldehyde in dioxane under reflux (80% yield) . Properties: Aromaticity and conjugation in the acridinone system enhance thermal stability (mp: 145–147°C) compared to aliphatic bromoketones. Applications in medicinal chemistry are likely due to the heterocyclic framework .
1,4-Dibromo-2,5-bis(trifluoromethyl)benzene
Structural Differences :
- Backbone : Benzene ring vs. ketone-containing chain.
- Substituents: Bromines at 1- and 4-positions; trifluoromethyl groups at 2- and 5-positions. Regulatory Context: Listed under global chemical regulations (CAS No. 2375-96-4) for mixtures ≥1%, highlighting environmental and safety concerns . Reactivity: Electron-withdrawing trifluoromethyl groups increase electrophilicity, contrasting with the electron-donating methyl groups in this compound.
Comparative Data Table
Key Observations
Reactivity Trends: Linear bromoketones (e.g., hypothetical this compound) are likely more flexible in nucleophilic reactions than rigid cyclic analogs like 2,6-dibromo-3,3,5,5-tetramethylcyclohexanone .
Synthetic Accessibility: Acridinone derivatives require multi-step condensation, while aliphatic bromoketones may be synthesized via direct bromination or alkylation .
Regulatory Considerations : Brominated aromatics face stricter regulations compared to aliphatic bromoketones, as seen in 1,4-dibromo-2,5-bis(trifluoromethyl)benzene .
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